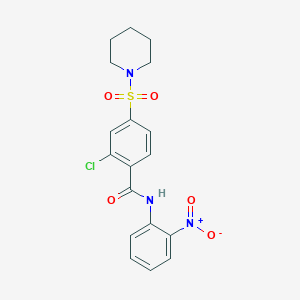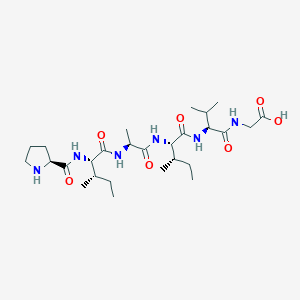
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine is a peptide compound composed of six amino acids: proline, isoleucine, alanine, isoleucine, valine, and glycine. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine can be achieved through a solution-phase technique. This involves the coupling of dipeptide segments such as Boc-L-Pro-L-Leu-OH and L-Ala-L-Ile-OMe. The linear peptide is then deprotected and cyclized to form the desired compound . The crude product is typically recrystallized from a mixture of chloroform and petroleum ether, followed by cooling at 0°C to obtain the final product .
Industrial Production Methods
Industrial production methods for peptides like this compound often involve solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes repeated cycles of deprotection, coupling, and washing, followed by cleavage from the resin and purification.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Industry: Utilized in the development of peptide-based drugs and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the cell membranes of pathogens, leading to their death . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
L-Prolyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-valylglycine can be compared with other similar peptides, such as:
Cyclo-(isoleucyl-prolyl-leucyl-alanyl): A naturally occurring cyclic tetrapeptide with similar biological activities.
L-alanyl-L-glutamine dipeptide: Another peptide with potential therapeutic applications.
The uniqueness of this compound lies in its specific amino acid sequence and the resulting biological activities, which may differ from those of other similar peptides.
Propiedades
Número CAS |
677729-54-3 |
|---|---|
Fórmula molecular |
C27H48N6O7 |
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
2-[[(2S)-3-methyl-2-[[(2S,3S)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]butanoyl]amino]acetic acid |
InChI |
InChI=1S/C27H48N6O7/c1-8-15(5)21(33-24(37)18-11-10-12-28-18)26(39)30-17(7)23(36)32-22(16(6)9-2)27(40)31-20(14(3)4)25(38)29-13-19(34)35/h14-18,20-22,28H,8-13H2,1-7H3,(H,29,38)(H,30,39)(H,31,40)(H,32,36)(H,33,37)(H,34,35)/t15-,16-,17-,18-,20-,21-,22-/m0/s1 |
Clave InChI |
VPNYNJIQQQHDJU-OIELIUQCSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1 |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Morpholine, 4-[6-(methylthio)hexyl]-](/img/structure/B12529532.png)
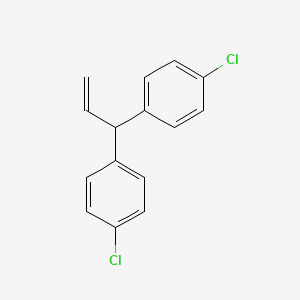
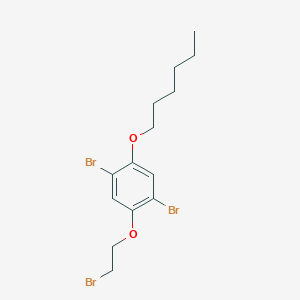
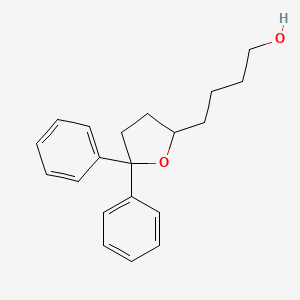


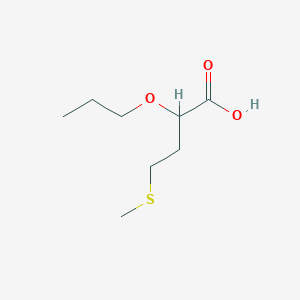
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
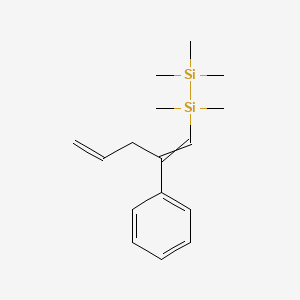
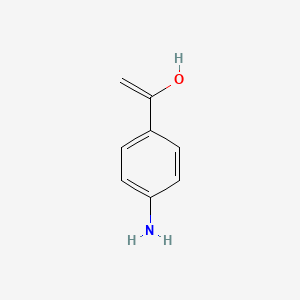
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)

